molecular formula C13H20N2O7 B558441 Boc-D-thz-OH CAS No. 63091-82-7

Boc-D-thz-OH

Cat. No.: B558441
CAS No.: 63091-82-7
M. Wt: 233,29 g/mole
InChI Key: AHKOXQQXRXTKKD-XCBNKYQSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-D-thz-OH is typically synthesized by reacting thiazolidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Boc-D-thz-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-D-thz-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-thz-OH involves its role as a protecting group in peptide synthesis. The Boc group shields the thiazolidine moiety from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the functional thiazolidine group. This allows for further modifications or interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: Boc-D-thz-OH is unique due to its specific structure, which allows for selective introduction of thiazolidine moieties into peptides. Its stability and ease of removal make it a preferred choice in peptide synthesis and bioconjugation .

Properties

IUPAC Name

(4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-9(2,3)14-8(13)10-5-15-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWNZTPXVSWUKF-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CSC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350897
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63091-82-7
Record name BOC-D-THZ-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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